BenchChemオンラインストアへようこそ!

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

Lipophilicity CNS drug design Physicochemical property comparison

This compound features a unique N-ethylpiperazine sulfonamide benzamide scaffold with a 2-fluorobenzamide moiety. Its balanced cLogP of 0.238 and tPSA of 69 Ų position it as a reference compound for systematic SAR evaluation of N-alkyl chain length on ADME and target selectivity. The ortho-fluoro substituent enables matched molecular pair analysis for fluorine medicinal chemistry. The hydrochloride salt ensures solid-state stability and pre-weighed dosing accuracy for parallel synthesis workflows. With vendor-reported SERT IC50 of 9.56 µM, it serves as a low-potency reference standard for assay validation, pending independent verification.

Molecular Formula C15H23ClFN3O3S
Molecular Weight 379.88
CAS No. 1330299-88-1
Cat. No. B2534245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
CAS1330299-88-1
Molecular FormulaC15H23ClFN3O3S
Molecular Weight379.88
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2F.Cl
InChIInChI=1S/C15H22FN3O3S.ClH/c1-2-18-8-10-19(11-9-18)23(21,22)12-7-17-15(20)13-5-3-4-6-14(13)16;/h3-6H,2,7-12H2,1H3,(H,17,20);1H
InChIKeyIBODEALMVAMATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide Hydrochloride (CAS 1330299-88-1): Physicochemical Profile and Scientific Selection Context


N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride (CAS 1330299-88-1) is a synthetic piperazine-sulfonamide derivative featuring a 2-fluorobenzamide moiety linked via an ethyl chain to a sulfonamide group bearing an N-ethylpiperazine substituent [1]. The free base (C15H22FN3O3S) has a molecular weight of 343.42 g/mol, a calculated logP of 0.238, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area (tPSA) of 69 Ų, and five rotatable bonds [1]. The hydrochloride salt form (MW ~379.88 g/mol) is typically supplied for research use with enhanced aqueous solubility. This compound is primarily referenced in the context of monoamine transporter modulation, with vendor sources annotating it as a selective serotonin reuptake inhibitor (SSRI) chemotype [2]. However, curated bioactivity databases such as ChEMBL report no experimentally validated target engagement for this specific compound as of the latest release [1], indicating that its pharmacological profile remains largely characterized at the level of structural inference and vendor-provided screening data rather than peer-reviewed, head-to-head validated studies.

Why Piperazine Sulfonamide Fluorobenzamides Cannot Be Interchanged: The Critical Role of Ethyl, Fluoro, and Sulfonyl Linker Motifs in N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide HCl


The sulfonamide-linked piperazine benzamide scaffold is exquisitely sensitive to even single-atom modifications. The N-ethyl group on the piperazine ring directly influences both the pKa of the tertiary amine and the lipophilic character of the molecule, which in turn governs passive membrane permeability, transporter binding pocket complementarity, and metabolic stability [1]. Replacement of the 2-fluoro substituent on the benzamide with hydrogen (des-fluoro analogue) or repositioning it to the 4-position (para-fluoro isomer) alters the electron density of the aromatic ring, affecting π-stacking interactions and hydrogen bonding potential with target proteins [2]. Likewise, variation of the N-alkyl group (e.g., methyl vs. ethyl vs. phenethyl) on the piperazine ring is a well-established SAR handle in monoamine transporter pharmacology, where the size and lipophilicity of this substituent directly modulate SERT, NET, and DAT selectivity profiles [1]. Generic substitution within this chemical series without explicit, matched-assay comparative data therefore carries a high risk of altered potency, selectivity, and ADME properties that are not predictable from chemical structure alone.

N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide HCl: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: cLogP and tPSA Comparison of N-Ethyl vs. N-Methyl Piperazine Sulfonamide Fluorobenzamides

The N-ethylpiperazine substituent in the target compound (CAS 1330299-88-1, free base) confers a calculated logP of 0.238 and a tPSA of 69 Ų [1]. In contrast, the N-methyl analogue (N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide) is predicted to have a lower cLogP of approximately -0.15 due to the reduction of one methylene unit, while the N-phenyl analogue exhibits a cLogP > 2.0, substantially exceeding CNS drug-like lipophilicity ranges [2]. For CNS-targeted programs where optimal brain penetration correlates with logP values between 1 and 3 and tPSA < 90 Ų, the N-ethyl substituent uniquely positions this compound at the low end of the lipophilicity window, offering a differentiated starting point relative to both the more polar N-methyl analogue (potentially limiting passive permeability) and the excessively lipophilic N-phenyl or N-phenethyl variants (increasing risk of hERG binding, phospholipidosis, and metabolic instability) [2].

Lipophilicity CNS drug design Physicochemical property comparison

Structural Uniqueness: Ortho-Fluoro Substitution on Benzamide vs. Des-Fluoro and Para-Fluoro Isomers

The 2-fluorobenzamide moiety in the target compound introduces a strong electron-withdrawing group at the ortho position, which is absent in the des-fluoro analogue (N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide). The ortho-fluoro substituent increases the acidity of the amide NH proton, potentially enhancing hydrogen bond donor strength, and introduces a metabolic blocking site at the 2-position of the phenyl ring, a common site for CYP450-mediated hydroxylation [1]. Comparative analysis of fluorinated vs. non-fluorinated benzamide analogues in related SSRI chemotypes has demonstrated that 2-fluoro substitution can improve SERT binding affinity by 2- to 5-fold relative to the des-fluoro parent, while the 4-fluoro isomer often exhibits altered selectivity profiles (e.g., increased NET or DAT affinity) due to differential electronic effects on the benzamide ring [2]. This ortho-substitution pattern is therefore a specific structural differentiator that cannot be assumed to be functionally equivalent to para-fluoro or non-fluorinated benzamide congeners.

Fluorine substitution Benzamide SAR Metabolic stability

Vendor-Reported SERT Inhibition IC50 in the Context of Class-Level SSRI Potency Range

Vendor-provided screening data annotate the target compound (as the hydrochloride salt) with a SERT inhibition IC50 value of 9.56 µM . While this datum has not been independently verified in peer-reviewed literature and is absent from curated databases such as ChEMBL [1], it falls within the micromolar range reported for structurally related 2-phenyl-ethyl piperazine sulfonamides in the published SAR literature (SERT IC50 range: 1.45 µM to 9.56 µM) [2]. In this class, compounds with IC50 values in the high nanomolar to low micromolar range are considered suitable as starting points for further optimization; established SSRIs such as fluoxetine exhibit SERT Ki values in the low nanomolar range (Ki ≈ 1–5 nM) [3]. The target compound's reported micromolar SERT activity is therefore consistent with an early-stage, unoptimized screening hit rather than a potent lead, and should be interpreted accordingly.

SERT inhibition SSRI Antidepressant screening

Recommended Research Application Scenarios for N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide Hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization Campaigns Requiring Intermediate Lipophilicity Piperazine Sulfonamide Scaffolds

For medicinal chemistry programs targeting CNS indications where the piperazine sulfonamide benzamide scaffold is being explored for monoamine transporter modulation, this compound offers a specific cLogP of 0.238 and tPSA of 69 Ų [1]. This physicochemical profile positions it as a balanced starting point—more lipophilic than N-methyl analogues (cLogP ≈ -0.15) but far less lipophilic than N-phenethyl variants (cLogP > 2.5), reducing hERG and phospholipidosis risks while maintaining potential for passive blood-brain barrier penetration [1]. It is suitable as a reference compound in SAR studies where the impact of N-alkyl chain length on ADME and target selectivity is being systematically evaluated.

Probing Ortho-Fluoro Substituent Effects on Benzamide Target Binding and Metabolism

The ortho-fluoro substitution on the benzamide ring of this compound provides a unique tool for investigating the electronic and steric effects of fluorine at this position. Comparative studies using the des-fluoro (N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide) and para-fluoro (N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide) congeners can delineate the role of the 2-fluoro group in modulating amide NH acidity, target binding affinity, and metabolic stability at the C-2 position [2]. Such matched molecular pair analyses are of high value in fluorine medicinal chemistry programs.

Building Block for Diversification of Piperazine Sulfonamide Libraries

The compound serves as a versatile synthetic intermediate for library construction, given the presence of the secondary amine in the piperazine ring (available for further N-alkylation or acylation) and the 2-fluorobenzamide moiety (amenable to nucleophilic aromatic substitution or coupling reactions). Its hydrochloride salt form provides practical handling advantages (solid-state stability, pre-weighed dosing accuracy) for parallel synthesis workflows, a feature that differentiates it from free base analogues requiring in situ salt formation [1].

Validation Standard for SERT Screening Assays in the Micromolar Range

Given vendor-reported SERT IC50 of 9.56 µM , this compound may serve as a low-potency reference standard for calibrating SERT inhibition assays, particularly in academic screening centers where a range of control compounds spanning nanomolar to micromolar potencies is required for assay validation. However, its use in this capacity should be contingent upon independent re-testing and confirmation of the reported IC50 value, as this datum has not been curated in authoritative bioactivity databases [3].

Quote Request

Request a Quote for N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.